1-methyl-1H-indol-5-amine 1-methyl-1H-indol-5-amine
Brand Name: Vulcanchem
CAS No.: 102308-97-4
VCID: VC20753717
InChI: InChI=1S/C9H10N2/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,10H2,1H3
SMILES: CN1C=CC2=C1C=CC(=C2)N
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol

1-methyl-1H-indol-5-amine

CAS No.: 102308-97-4

Cat. No.: VC20753717

Molecular Formula: C9H10N2

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-1H-indol-5-amine - 102308-97-4

CAS No. 102308-97-4
Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
IUPAC Name 1-methylindol-5-amine
Standard InChI InChI=1S/C9H10N2/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,10H2,1H3
Standard InChI Key PGTSGPCXPIFQEL-UHFFFAOYSA-N
SMILES CN1C=CC2=C1C=CC(=C2)N
Canonical SMILES CN1C=CC2=C1C=CC(=C2)N

Structural Characteristics

Molecular Composition

Physical and Analytical Properties

Mass Spectrometry Characteristics

A significant feature of 1-methyl-1H-indol-5-amine is its predicted collision cross section (CCS) data for various adducts, which provides valuable information for mass spectrometry-based analyses. These values offer insights into the three-dimensional conformational properties of the molecule in different ionic states. The following table presents the comprehensive predicted CCS values:

Adductm/zPredicted CCS (Ų)
[M+H]+147.09168127.1
[M+Na]+169.07362141.0
[M+NH4]+164.11822137.0
[M+K]+185.04756135.7
[M-H]-145.07712130.3
[M+Na-2H]-167.05907134.8
[M]+146.08385130.0
[M]-146.08495130.0

These CCS values represent important analytical parameters that can aid in the identification and characterization of the compound in complex mixtures using ion mobility spectrometry coupled with mass spectrometry.

Related Compounds and Derivatives

Structural Isomers

An important structural isomer of 1-methyl-1H-indol-5-amine is 1-methyl-1H-indol-7-amine (CAS: 102308-54-3), also known as 7-Amino-1-methylindole . This positional isomer shares the same molecular formula (C9H10N2) but differs in the location of the amine group, which is positioned at the 7-position rather than the 5-position of the indole ring . The study of such isomers provides valuable insights into structure-property relationships and the influence of substituent positions on molecular properties.

Derivative Synthesis

While direct synthesis information for 1-methyl-1H-indol-5-amine is limited in the available literature, data exists regarding the synthesis of a structurally related derivative, N-methyl-N-[(1-methyl-1H-indol-5-yl)methyl]amine (CAS: 709649-73-0) . This derivative synthesis provides potential insights into synthetic approaches that might be adapted for 1-methyl-1H-indol-5-amine.

The synthetic pathway for this derivative involves:

  • Reaction of 1-methyl-1H-indole-5-carbaldehyde (338 mg, 2.13 mmol) with methylamine (0.80 ml of 33% solution in ethanol, 6.43 mmol) in anhydrous methanol (10 ml) with stirring for 3 hours

  • Concentration of the solution to a brown oil and redissolution in anhydrous methanol (10 ml)

  • Addition of sodium borohydride (83.0 mg, 2.19 mmol) with overnight stirring at room temperature

  • Addition of water (4 ml), concentration, treatment with sodium hydroxide (8 ml, 1N), and extraction with ethyl acetate (3× 20 ml)

  • Drying of combined organic layers over MgSO4, filtration, and concentration

This process yields methyl-(1-methyl-1H-indol-5-ylmethyl)-amine (167 mg, 45%) as an orange oil. The spectroscopic data for this derivative includes: 1H NMR (400 MHz, DMSO-d6) δ 7.44 (s, 1H), 7.34 (d, J= 8.0 Hz, 1H), 7.261 (d, J= 3.2 Hz, 1H), 7.11 (d, J=12.0 Hz, 1H), 6.345 (d, J= 4.0 Hz, 1H), 3.75 (s, 3H), 3.70 (s, 2H), 2.25 (s, 3H) .

Specific regulatory information for 1-methyl-1H-indol-5-amine is not detailed in the available sources. For reference, the related isomer 1-methyl-1H-indol-7-amine has an assigned European Community (EC) Number of 827-230-1 and a DSSTox Substance ID of DTXSID001312199 , indicating its registration within certain regulatory frameworks. Similar registration requirements might apply to 1-methyl-1H-indol-5-amine depending on its production volume and intended applications.

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